molecular formula C8H5FN2O3 B8004584 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid

2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B8004584
M. Wt: 196.13 g/mol
InChI Key: RZGARKJZFUYABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with a suitable fluorinated carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 5-fluoro-2-nitrobenzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-nitro-5-fluoro-1,3-benzoxazole-6-carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzoxazole-6-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-1,3-benzoxazole-6-carboxylic acid:

    2-Amino-5-chloro-1,3-benzoxazole-6-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.

Uniqueness

The presence of both the amino and fluorine groups in 2-Amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid makes it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, while the amino group provides a site for further functionalization and derivatization. This combination of functional groups contributes to its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-5-fluoro-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-4-2-5-6(14-8(10)11-5)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGARKJZFUYABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=N2)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.